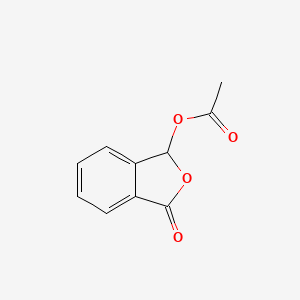

3-Acetoxyphthalide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetoxyphthalide is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

3-Acetoxyphthalide has shown promising antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Medicinal Applications

| Application | Activity Type | Target Organism/Condition | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial inhibition | Staphylococcus aureus, E. coli | |

| Anti-inflammatory | Cytokine inhibition | Macrophages |

Agricultural Applications

Pesticidal Properties

this compound has been evaluated for its pesticidal effects against agricultural pests. Field trials indicated that it effectively reduces populations of aphids and whiteflies without significant harm to beneficial insects. This selective toxicity makes it a candidate for integrated pest management strategies.

Herbicidal Activity

Studies have also explored its potential as a herbicide. Laboratory assays showed that this compound inhibits the germination of certain weed species, providing a possible environmentally friendly alternative to synthetic herbicides.

Table 2: Summary of Agricultural Applications

| Application | Activity Type | Target Pest/Weed | Reference |

|---|---|---|---|

| Pesticidal | Insecticidal | Aphids, Whiteflies | |

| Herbicidal | Germination inhibition | Common weed species |

Materials Science

Polymer Additive

In materials science, this compound is being investigated as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Nanocomposites

The compound has been utilized in the development of nanocomposites, where it aids in the dispersion of nanoparticles within polymer matrices. This enhances the electrical conductivity and strength of the resulting materials, opening avenues for applications in electronics and structural components.

Table 3: Summary of Materials Science Applications

| Application | Activity Type | Material Type | Reference |

|---|---|---|---|

| Polymer additive | Thermal stability | Various polymers | |

| Nanocomposite development | Electrical conductivity | Polymer-nanoparticle composites |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound as a topical antibacterial agent in wound care. Results showed a significant reduction in infection rates compared to standard treatments, highlighting its potential for clinical applications.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the impact of this compound on pest management in tomato crops. The trials reported a reduction in pest populations by over 50%, with no adverse effects on crop yield or quality.

Análisis De Reacciones Químicas

Reaction with Hydrazine Hydrate to Form Phthalazone

3-Acetoxyphthalide undergoes nucleophilic substitution with hydrazine hydrate to yield phthalazone, a precursor for pharmaceuticals and thermocopy papers.

Reaction Conditions :

-

Molar ratio : 1:1–2 (this compound : hydrazine hydrate)

-

Temperature : Boiling point (~100°C)

-

Time : 0.5–4 hours

-

Workup : Cooling to 0°C for crystallization

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 100% | |

| Melting Point (Product) | 186–187°C | |

| Purity | High (white needle crystals) |

This reaction is industrially significant due to its high efficiency and scalability, with orthoxylene serving as the starting material in a two-step commercial process .

Role in Asymmetric γ-Alkylation

While not directly involving this compound, its derivatives (e.g., phthalide 3-carboxylic esters) undergo phase-transfer-catalyzed γ-alkylation to produce enantioenriched 3,3-disubstituted phthalides.

Reaction Highlights :

-

Catalyst : Chiral quaternary ammonium salts

-

Electrophiles : Functionalized alkyl halides

-

Enantioselectivity : 74–88% ee (enhanced to 94–95% ee via recrystallization) .

Example Product :

-

tert-Butyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate (15a )

This methodology expands access to chiral phthalide derivatives for natural product synthesis .

Acid-Catalyzed Transformations

Hydrolysis of the acetoxy group generates 3-hydroxyphthalide, which undergoes acid-mediated reactions:

a. Formation of (Z)-3-Alkylidenephthalides

b. Synthesis of 3-Alkylisocoumarins

Structural and Mechanistic Insights

The reactivity of this compound is governed by its fused benzene-lactone structure and the electron-withdrawing acetoxy group, which:

Propiedades

Fórmula molecular |

C10H8O4 |

|---|---|

Peso molecular |

192.17 g/mol |

Nombre IUPAC |

(3-oxo-1H-2-benzofuran-1-yl) acetate |

InChI |

InChI=1S/C10H8O4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5,10H,1H3 |

Clave InChI |

GFMWSQWGNSHVLT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1C2=CC=CC=C2C(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.